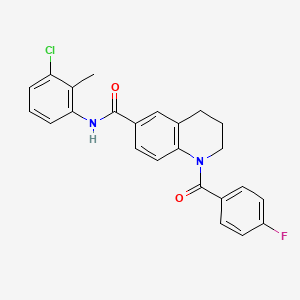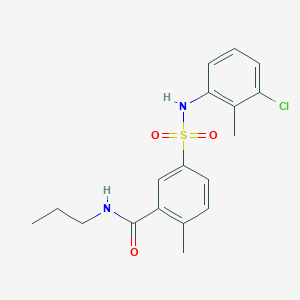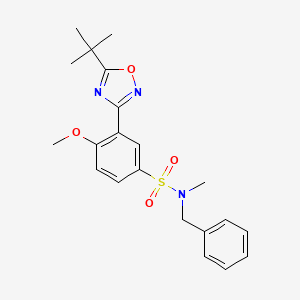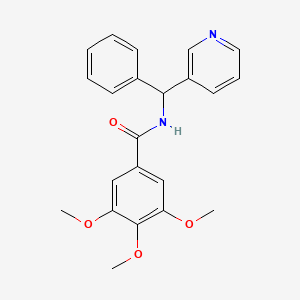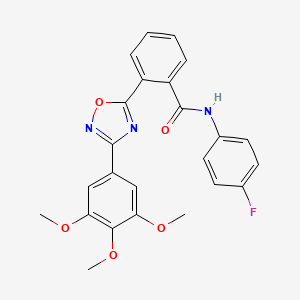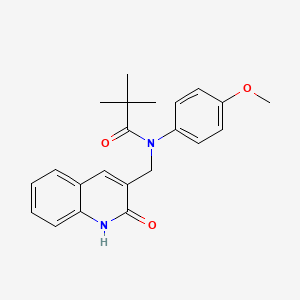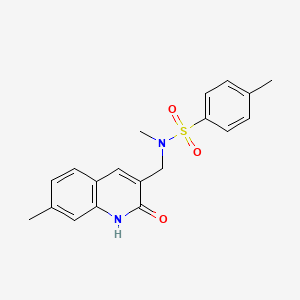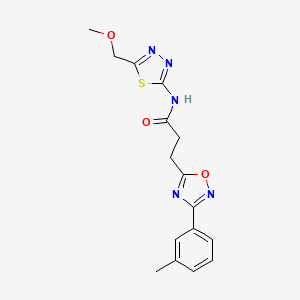![molecular formula C21H17N3O4S B7695768 N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazolo[3,2-a]pyrimidine derivatives, which have been reported to exhibit a wide range of biological activities. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of specific enzymes or proteins involved in cell proliferation, apoptosis, and viral replication.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of specific enzymes involved in bacterial and fungal cell wall synthesis. Additionally, it has been found to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising biological activities. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another possible direction is to explore its mechanism of action and identify specific targets for its biological activities. Additionally, further studies can be conducted to optimize its synthesis and improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been reported using different methods. One of the commonly used methods involves the reaction of 2-aminothiazole with ethyl acetoacetate to obtain 2-ethoxycarbonylthiazolo[3,2-a]pyrimidine. This intermediate is then reacted with phenyl isocyanate and butan-2-amine to obtain the final product.
Aplicaciones Científicas De Investigación
N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to possess antibacterial and antifungal activities against various strains of bacteria and fungi. Additionally, it has been found to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-27-14-8-9-16(18(10-14)28-2)23-19(25)15-11-22-21-24(20(15)26)17(12-29-21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSYJEKSZZPCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

